molecular formula C5H11Cl2NO2P- B601146 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide CAS No. 81485-04-3

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide

Cat. No.: B601146
CAS No.: 81485-04-3
M. Wt: 219.02 g/mol
InChI Key: CWISXBLEMOYSQH-UHFFFAOYSA-M
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Mechanism of Action

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide, also known as Cyclophosphamide , is a medication used as chemotherapy and to suppress the immune system .

Target of Action

Cyclophosphamide primarily targets DNA within cells . It is an alkylating agent that introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning .

Mode of Action

Cyclophosphamide is believed to work by interfering with the duplication of DNA and the creation of RNA . It forms covalent bonds with electron-rich functional groups of various target molecules via nucleophilic substitutions .

Biochemical Pathways

Cyclophosphamide affects the DNA replication and transcription pathways. It binds covalently to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Pharmacokinetics

Cyclophosphamide has a bioavailability of >75% when taken orally . It is metabolized in the liver and has an elimination half-life of 3–12 hours . The drug and its metabolites are primarily excreted through the kidneys .

Result of Action

The result of Cyclophosphamide’s action is the inhibition of cell growth and division, leading to cell death . This is beneficial in the treatment of various types of cancers, including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma .

Action Environment

The action of Cyclophosphamide can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s liver function, as the drug is metabolized in the liver . Additionally, renal function can impact the drug’s clearance from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out in a closed reaction vessel, with the temperature maintained between -15 to -10°C initially and then gradually increased to 20-40°C. The reaction mixture is continuously stirred, and the conversion of substrates is monitored until completion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and stirring, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core structure of the original compound but with modified functional groups. These metabolites can have different biological activities and properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide involves the reaction of 2-chlorooxaazaphosphorinane with chloroethylamine followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "2-chlorooxaazaphosphorinane", "chloroethylamine", "hydrogen peroxide" ], "Reaction": [ "Add chloroethylamine to a solution of 2-chlorooxaazaphosphorinane in anhydrous diethyl ether", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting precipitate and wash with diethyl ether", "Dry the precipitate under vacuum", "Add the precipitate to a solution of hydrogen peroxide in water", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting precipitate and wash with water", "Dry the precipitate under vacuum to obtain 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide" ] }

CAS No.

81485-04-3

Molecular Formula

C5H11Cl2NO2P-

Molecular Weight

219.02 g/mol

IUPAC Name

3-(2-chloroethyl)-2-oxidooxazaphosphinan-2-ium;chloride

InChI

InChI=1S/C5H11ClNO2P.ClH/c6-2-5-10-4-1-3-9-7(10)8;/h7H,1-5H2;1H/p-1

InChI Key

CWISXBLEMOYSQH-UHFFFAOYSA-M

SMILES

C1CO[NH+](P(C1)CCCl)[O-].[Cl-]

Canonical SMILES

C1CO[NH+](P(C1)CCCl)[O-].[Cl-]

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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